molecular formula C6H3ClIN3 B2633967 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine CAS No. 2490402-50-9

4-Chloro-7-iodopyrazolo[1,5-a]pyrazine

Cat. No.: B2633967
CAS No.: 2490402-50-9
M. Wt: 279.47
InChI Key: NMNQRTSDLXZKGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine typically involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the use of chlorinating and iodinating agents under controlled conditions to introduce the chlorine and iodine atoms at the desired positions on the pyrazolo[1,5-a]pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the halogenation reactions to ensure high yield and purity, as well as the use of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodopyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazolo[1,5-a]pyrazine derivatives .

Scientific Research Applications

4-Chloro-7-iodopyrazolo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence its biological activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine include other halogenated pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of chlorine and iodine atoms, which can impart unique reactivity and biological activity compared to other halogenated derivatives .

Properties

IUPAC Name

4-chloro-7-iodopyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-4-1-2-10-11(4)5(8)3-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNQRTSDLXZKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=C(N2N=C1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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